Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-

Kappa-Opioid Receptor Sigma Receptor Diastereomeric Selectivity

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- (CAS 67198-34-9) is a chiral vicinal diamine building block belonging to the trans-2-pyrrolidinyl-N-methylcyclohexylamine scaffold. Its primary role is as a chemically versatile intermediate in the synthesis of highly selective kappa-opioid receptor (KOR) agonists and irreversible affinity ligands, most notably the prototypical agonist U50,488.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 67198-34-9
Cat. No. B3055827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-
CAS67198-34-9
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCNC1CCCCC1N2CCCC2
InChIInChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m1/s1
InChIKeyMFOLKXSQEXMDIR-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- (CAS 67198-34-9): A Key Chiral Intermediate for Kappa-Opioid Probes


Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- (CAS 67198-34-9) is a chiral vicinal diamine building block belonging to the trans-2-pyrrolidinyl-N-methylcyclohexylamine scaffold [1]. Its primary role is as a chemically versatile intermediate in the synthesis of highly selective kappa-opioid receptor (KOR) agonists and irreversible affinity ligands, most notably the prototypical agonist U50,488 [2]. The unequivocal assignment of its absolute configuration via X-ray crystallography has resolved its stereochemical identity, making it a cornerstone for generating optically pure KOR pharmacophores [1].

Why Simple Substitution of Functional Analogues for Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- Fails


The stereochemistry of the cyclohexane ring is the primary determinant of receptor subtype selectivity, rendering generic substitution chemically precarious. As demonstrated by de Costa et al., modifications to the scaffold's stereochemistry lead to a complete functional shift from kappa-opioid activity to high-affinity sigma receptor binding [1][2]. The data show that the trans configuration is a non-negotiable structural requirement for accessing the KOR pharmacophore, and substituting this building block with a cis-diastereomer or the incorrect enantiomer will irreversibly alter the intended downstream biological activity, compromising entire chemical syntheses and research outcomes [1].

Validated Differentiation Metrics: A Quantitative Selection Guide for CAS 67198-34-9


Determinant of Receptor Selectivity: Trans-Derived Agonists for KOR vs. Cis-Derived Ligands for Sigma Receptors

The trans diastereomer of the U50,488 scaffold, which is directly synthesized from CAS 67198-34-9, confers selectivity for the kappa-opioid receptor, whereas the cis diastereomer results in a complete loss of kappa affinity and a gain in high-affinity sigma receptor binding. This functional divergence is absolute and quantifiable [1][2].

Kappa-Opioid Receptor Sigma Receptor Diastereomeric Selectivity Receptor Pharmacology

Enantiomeric Purity Dictates Potency: (1S,2S)- vs. (1R,2R)-Derived Kappa Agonists Show a >30-fold Difference in IC50

The absolute configuration of the chiral amine starting material (the target compound) is the primary determinant of agonist potency at the kappa-opioid receptor. The (1S,2S)-enantiomer yields a highly potent ligand, while the (1R,2R)-enantiomer and the racemate show dramatically reduced activity. This was quantified using the UPHIT affinity ligand, which is synthesized in three steps from the target compound [1].

Enantiomeric Specificity Chiral Resolution Potency Kappa-Opioid Agonist

Irreversible Probe Development: (1S,2S)-trans-amine is the Only Scaffold Capable of Generating a Selective Kappa Site-Directed Affinity Ligand

The ability to create a site-directed irreversible ligand for the kappa-opioid receptor is exclusive to the (1S,2S)-trans enantiomer derived from the target compound. A direct comparison shows that the isothiocyanate analog synthesized from the (1R,2R)-enantiomer fails to produce any detectable wash-resistant inhibition of kappa receptors [1].

Affinity Ligand Irreversible Antagonist Receptor Acylation Chemical Biology

Unambiguous Absolute Configuration: X-Ray Crystallography Resolves Critical Stereochemical Identity

Procurement risk is mitigated by the definitive structural assignment available for this compound. The absolute configuration of (+)-trans-2-pyrrolidinyl-N-methylcyclohexylamine was unambiguously determined to be (1S,2S) by single-crystal X-ray diffractometric analysis, resolving prior ambiguities in the literature [1]. This contrasts with many chiral intermediates where the absolute stereochemistry is assigned by inference, which can lead to errors in downstream structure-activity relationship (SAR) studies.

Absolute Configuration X-ray Crystallography Quality Control Chiral Chemistry

High-Value Application Scenarios Validated for Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-


Synthesis of High-Potency, Enantiomerically Pure Kappa-Opioid Agonists

Based on the evidence that the (1S,2S)-trans enantiomer provides a >30-fold potency increase over its alternative [1], this compound is optimally procured as a precursor for medicinal chemistry programs aiming to develop potent, selective KOR agonists. Ensuring the correct trans-configuration guarantees that the final compound targets KOR, avoiding the sigma-receptor selectivity of the cis-isomer [2].

Development of Irreversible Affinity Probes for Receptor Identification

The unique ability of the (1S,2S)-enantiomer to produce a functional irreversible ligand that depletes nearly 90% of kappa-binding sites in tissue preparations makes it the essential starting material for chemical biology studies investigating receptor occupancy and turnover [1]. This is not achievable with the (1R,2R)-counterpart, which is completely inactive in analogous assays [1].

Reliable Lead Optimization via Structure-Activity Relationship (SAR) Studies

The unambiguous X-ray crystallographic determination of the scaffold's absolute configuration [1] removes stereochemical ambiguity, which is critical for SAR campaigns. Using this well-characterized trans-amine ensures that changes in biological activity during lead optimization are accurately attributed to the introduced functional groups, not to unidentified stereochemical variations in the building block [1][2].

Internal Standard Synthesis for Bioanalytical Method Development

The proven accessibility of the (1S,2S)-configured core allows for the synthesis of structurally identical but isotopically or differentially labeled analogs [1]. This enables the creation of high-quality internal standards for LC-MS/MS quantification of kappa-opioid agonists in pharmacokinetic and pharmacodynamic studies, a need directly supported by the compound's well-defined chiral chemistry [1].

Quote Request

Request a Quote for Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.